An In-depth Technical Guide to the Physicochemical Properties of 3,5-Dichloronitrobenzene
An In-depth Technical Guide to the Physicochemical Properties of 3,5-Dichloronitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dichloronitrobenzene is a chlorinated nitroaromatic compound of significant interest in organic synthesis and as a key intermediate in the production of various agrochemicals and pharmaceuticals.[1] A thorough understanding of its physicochemical properties is paramount for its safe handling, effective use in synthetic pathways, and for predicting its environmental fate and toxicological profile. This guide provides a comprehensive overview of the core physicochemical characteristics of 3,5-Dichloronitrobenzene, supported by established experimental methodologies for their determination.
Molecular and Physical Properties
3,5-Dichloronitrobenzene is a solid at room temperature, typically appearing as orange to brown crystals.[2] Its fundamental molecular and physical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₃Cl₂NO₂ | |
| Molecular Weight | 192.00 g/mol | |
| Appearance | Orange to brown crystals | [2] |
| Melting Point | 64-65 °C | |
| Boiling Point | 259.71 °C (rough estimate) | |
| Density | 1.4000 g/cm³ | |
| Water Solubility | Insoluble | |
| LogP (Octanol-Water Partition Coefficient) | 3.09 at 25°C |
Molecular Structure
The structure of 3,5-Dichloronitrobenzene, characterized by a benzene ring substituted with two chlorine atoms at the meta positions and a nitro group, is a key determinant of its reactivity and physical properties.
Caption: Molecular structure of 3,5-Dichloronitrobenzene.
Experimental Determination of Physicochemical Properties
Accurate determination of physicochemical properties is crucial for both research and industrial applications. The following section outlines standard, validated protocols for measuring the key properties of 3,5-Dichloronitrobenzene.
Melting Point Determination
The melting point is a critical indicator of purity. For a pure crystalline solid, the melting range is typically narrow.[3]
Protocol: Capillary Melting Point Determination [4][5]
-
Sample Preparation: Finely powder a small amount of 3,5-Dichloronitrobenzene.
-
Capillary Tube Loading: Introduce a small amount of the powdered sample into a capillary tube, ensuring a packed column of 2-3 mm in height.
-
Apparatus Setup: Place the capillary tube in a melting point apparatus.
-
Heating: Heat the sample slowly, at a rate of 1-2 °C per minute, to ensure thermal equilibrium.
-
Observation: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
Caption: Workflow for Melting Point Determination.
Boiling Point Determination
Due to its high boiling point and solid nature at room temperature, the Thiele tube method is a suitable micro-method for determining the boiling point of 3,5-Dichloronitrobenzene.[6][7]
Protocol: Thiele Tube Boiling Point Determination [6][7]
-
Sample Preparation: Place a small amount of 3,5-Dichloronitrobenzene into a small test tube.
-
Capillary Inversion: Place a sealed-end capillary tube, open end down, into the test tube.
-
Apparatus Assembly: Attach the test tube to a thermometer and place the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
Heating: Gently heat the side arm of the Thiele tube.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. Stop heating and observe. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.
Solubility Determination
Understanding the solubility of 3,5-Dichloronitrobenzene in various solvents is essential for its use in reactions, purification, and for assessing its environmental distribution.
Protocol: Qualitative and Semi-Quantitative Solubility Testing [8][9][10]
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, toluene, hexane).
-
Sample Addition: To a test tube containing a small, known amount of solvent (e.g., 1 mL), add a small, weighed amount of 3,5-Dichloronitrobenzene (e.g., 10 mg).
-
Observation: Agitate the mixture and observe for dissolution at room temperature.
-
Heating: If the compound is not soluble at room temperature, gently heat the mixture to observe for any change in solubility.
-
Classification: Classify the solubility as soluble, sparingly soluble, or insoluble based on the amount of solute that dissolves in a given volume of solvent.
Caption: Workflow for Solubility Determination.
Density Determination
The density of a solid organic compound can be determined by the displacement method.[11][12][13][14]
Protocol: Density by Liquid Displacement [12][13]
-
Mass Measurement: Accurately weigh a sample of 3,5-Dichloronitrobenzene.
-
Liquid Selection: Choose a liquid in which the compound is insoluble (e.g., water).
-
Initial Volume: Add a known volume of the liquid to a graduated cylinder.
-
Displacement: Carefully add the weighed solid to the graduated cylinder and record the new volume.
-
Calculation: The volume of the solid is the difference between the final and initial liquid volumes. The density is then calculated by dividing the mass of the solid by its volume.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and identification of 3,5-Dichloronitrobenzene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR provide detailed information about the molecular structure. For aromatic compounds, the chemical shifts of protons and carbons are characteristic.[2][15][16][17][18] Aromatic protons typically resonate in the range of 6.5-8.0 ppm in ¹H NMR, while aromatic carbons appear between 120-150 ppm in ¹³C NMR.[15][17]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. Key characteristic absorptions for 3,5-Dichloronitrobenzene would include C-H stretching from the aromatic ring, C=C stretching of the aromatic ring, and the symmetric and asymmetric stretching of the nitro group (NO₂).[2]
Protocol: KBr Pellet Method for Solid IR Spectroscopy [19][20][21][22]
-
Sample Grinding: Grind a small amount of 3,5-Dichloronitrobenzene with anhydrous potassium bromide (KBr).
-
Pellet Formation: Place the mixture in a die and apply pressure to form a transparent pellet.
-
Analysis: Place the pellet in the IR spectrometer and obtain the spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification.[23][24][25][26][27] The molecular ion peak in the mass spectrum of 3,5-Dichloronitrobenzene would correspond to its molecular weight.
Reactivity and Applications
3,5-Dichloronitrobenzene is a versatile intermediate in organic synthesis. A key application is its use in the synthesis of 3,5-dichloroaniline through the reduction of the nitro group.[1][28][29][30] 3,5-dichloroaniline, in turn, is an important precursor for various dyes, pesticides, and pharmaceuticals.[28]
Safety and Handling
3,5-Dichloronitrobenzene is a hazardous substance and should be handled with appropriate safety precautions.[31][32][33][34]
-
Hazards: It is harmful if swallowed and causes skin and eye irritation.[32] It is also very toxic to aquatic life.[32]
-
Handling: Use in a well-ventilated area, wear protective gloves, and eye/face protection.[31][32] Avoid breathing dust.
-
Storage: Store in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.[31][33]
-
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[32]
Conclusion
This technical guide has provided a detailed overview of the essential physicochemical properties of 3,5-Dichloronitrobenzene. The inclusion of standardized experimental protocols offers a practical framework for researchers and scientists to accurately determine these properties, ensuring data integrity and safe laboratory practices. A comprehensive understanding of these characteristics is fundamental for the effective application of 3,5-Dichloronitrobenzene in drug development and other scientific endeavors.
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